1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate
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Overview
Description
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pentyloxy group, a propynyloxy group, and a carbamate group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Propargylation: The propynyloxy group is introduced via a propargylation reaction, where a propargyl halide reacts with the intermediate compound.
Carbamation: The final step involves the formation of the carbamate group through the reaction of the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pentyloxy or propynyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentyloxy and propynyloxy groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- 1-(Pentyloxy)-3-(2-butynyloxy)-2-propanol carbamate
Uniqueness
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
14669-14-8 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(1-pentoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C12H21NO4/c1-3-5-6-8-16-10-11(17-12(13)14)9-15-7-4-2/h2,11H,3,5-10H2,1H3,(H2,13,14) |
InChI Key |
USKYKZYGFODHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(COCC#C)OC(=O)N |
Origin of Product |
United States |
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